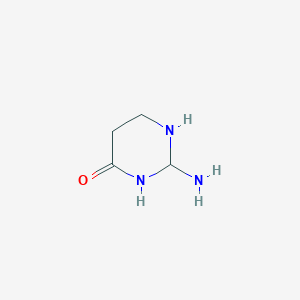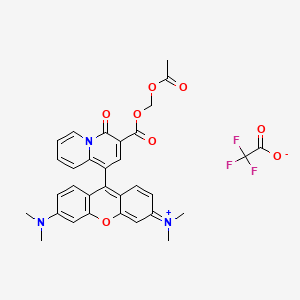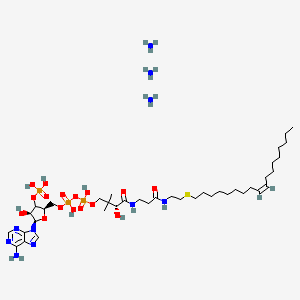
(9Z-Octadecenyl)-CoA (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z-Octadecenyl)-CoA (triammonium) is a compound that belongs to the class of fatty alcohol phosphates. It is an analog of oleoyl-LPA and is known for its role in potentiating the agonist activity of oleoyl-LPA on LPA receptor expressing cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-Octadecenyl)-CoA (triammonium) typically involves the reaction of octadecenyl alcohol with coenzyme A under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (9Z-Octadecenyl)-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(9Z-Octadecenyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated derivatives, and substituted compounds, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
(9Z-Octadecenyl)-CoA (triammonium) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty alcohol phosphates.
Biology: Investigated for its role in cellular signaling pathways, particularly in relation to LPA receptors.
Medicine: Explored for potential therapeutic applications due to its ability to modulate receptor activity.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of (9Z-Octadecenyl)-CoA (triammonium) involves its interaction with LPA receptors. It potentiates the agonist activity of oleoyl-LPA on these receptors, leading to downstream signaling events. The molecular targets include LPA receptors, and the pathways involved are related to cellular signaling and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Oleoyl-LPA: A closely related compound that also interacts with LPA receptors.
9Z-Octadecenyl phosphate: Another analog of oleoyl-LPA with similar biological activity.
Uniqueness
(9Z-Octadecenyl)-CoA (triammonium) is unique due to its specific structure and its ability to potentiate the activity of oleoyl-LPA on LPA receptors. This makes it a valuable compound for studying receptor-ligand interactions and for potential therapeutic applications.
Propiedades
Fórmula molecular |
C39H79N10O16P3S |
|---|---|
Peso molecular |
1069.1 g/mol |
Nombre IUPAC |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C39H70N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-66-24-22-41-30(47)20-21-42-37(50)34(49)39(2,3)26-59-65(56,57)62-64(54,55)58-25-29-33(61-63(51,52)53)32(48)38(60-29)46-28-45-31-35(40)43-27-44-36(31)46;;;/h11-12,27-29,32-34,38,48-49H,4-10,13-26H2,1-3H3,(H,41,47)(H,42,50)(H,54,55)(H,56,57)(H2,40,43,44)(H2,51,52,53);3*1H3/b12-11-;;;/t29-,32+,33?,34+,38-;;;/m1.../s1 |
Clave InChI |
NKJGEJWYUPZQQY-MCBHHQPFSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


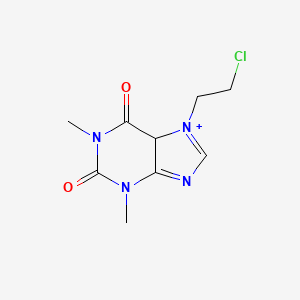
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

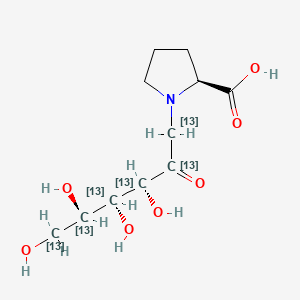

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
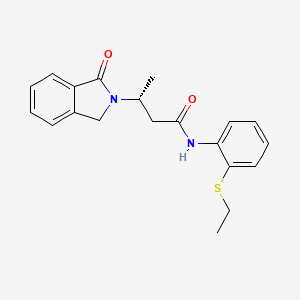
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
